5-Chloromethyl-1,3,4-oxathiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-2H-1,3,4-oxathiazol-2-one is a heterocyclic compound that contains a five-membered ring with oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2H-1,3,4-oxathiazol-2-one typically involves the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method involves the reaction of aldoximes with 2,3-dichloro-1-propene under acidic conditions .
Industrial Production Methods
The use of continuous flow processes and optimization of reaction conditions can enhance the yield and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2H-1,3,4-oxathiazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acid chlorides.
Reduction: Reduction reactions can convert the compound into different derivatives.
Properties
Molecular Formula |
C3H2ClNO2S |
---|---|
Molecular Weight |
151.57 g/mol |
IUPAC Name |
5-(chloromethyl)-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C3H2ClNO2S/c4-1-2-5-8-3(6)7-2/h1H2 |
InChI Key |
IQIPMHNKBQWWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NSC(=O)O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.